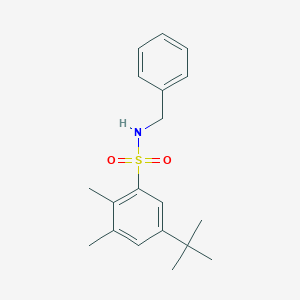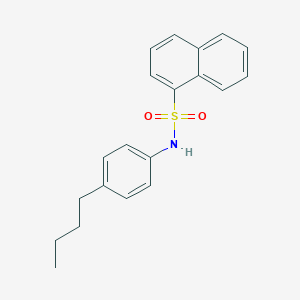![molecular formula C24H22FNO5S B281228 Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281228.png)
Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, also known as Compound A, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A has also been shown to interact with the glucocorticoid receptor, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and protection of neurons from oxidative stress. Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A has also been shown to have a low toxicity profile in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A in lab experiments is its potential to target multiple signaling pathways, making it a useful tool for studying complex biological processes. However, one limitation is that the synthesis of Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A can be challenging and time-consuming, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research involving Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A. One area of interest is the development of more efficient synthesis methods to increase the availability of Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A and its potential applications in various disease models. Finally, the development of more potent analogs of Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A is a synthetic compound with potential applications in a variety of scientific research areas, including cancer treatment, anti-inflammatory therapy, and neuroprotection. While its mechanism of action is not fully understood, it has been shown to modulate various signaling pathways and have a low toxicity profile. Further research is needed to fully understand the potential of Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A and its future applications in scientific research.
Méthodes De Synthèse
Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A can be synthesized through a multistep process involving the reaction of 2-methylnaphthoquinone with butyl malonate, followed by the addition of a fluorophenylsulfonyl group and a carboxylate group. The final product is obtained through a series of purification and isolation steps.
Applications De Recherche Scientifique
Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A has shown promise in a variety of scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer research, Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In anti-inflammatory therapy, Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotection, Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propriétés
Formule moléculaire |
C24H22FNO5S |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
butyl 5-[(4-fluorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H22FNO5S/c1-3-4-13-30-24(27)22-15(2)31-23-19-8-6-5-7-18(19)21(14-20(22)23)26-32(28,29)17-11-9-16(25)10-12-17/h5-12,14,26H,3-4,13H2,1-2H3 |
Clé InChI |
ZKNCKKBHCUJEIU-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)F)C |
SMILES canonique |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B281147.png)
![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)

![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)
![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281160.png)
![Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281162.png)



![3-{[(2,5-Diethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281171.png)